MCC-134

Description

Properties

CAS No. |

181238-67-5 |

|---|---|

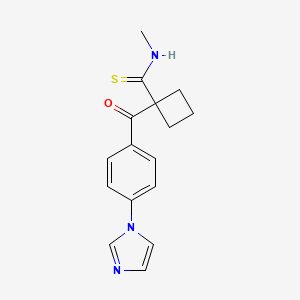

Molecular Formula |

C16H17N3OS |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

1-(4-imidazol-1-ylbenzoyl)-N-methylcyclobutane-1-carbothioamide |

InChI |

InChI=1S/C16H17N3OS/c1-17-15(21)16(7-2-8-16)14(20)12-3-5-13(6-4-12)19-10-9-18-11-19/h3-6,9-11H,2,7-8H2,1H3,(H,17,21) |

InChI Key |

TUMUOLDYJYUKOV-UHFFFAOYSA-N |

SMILES |

CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |

Canonical SMILES |

CNC(=S)C1(CCC1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-(4-(1H-imidazol-1-yl)benzoyl)-N-methylcyclobutanecarbothioamide MCC 134 MCC-134 |

Origin of Product |

United States |

Foundational & Exploratory

MCC-134 Thermocouple DAQ HAT: A Technical Guide

An in-depth technical guide to the MCC-134 Thermocouple DAQ HAT for researchers, scientists, and drug development professionals.

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound is a four-channel thermocouple data acquisition (DAQ) Hardware Attached on Top (HAT) for the Raspberry Pi, designed for high-accuracy temperature measurements essential in various research and industrial applications.[1][2][3] This guide provides a comprehensive overview of its technical specifications, features, and operational protocols to enable its effective use in laboratory and drug development settings.

Core Features

The this compound offers a range of features critical for scientific and research applications:

-

High Resolution and Accuracy: A 24-bit analog-to-digital converter (ADC) provides high-resolution temperature measurements.[1][4][5][6]

-

Multiple Thermocouple Types: It supports J, K, R, S, T, N, E, and B type thermocouples, offering a wide range of temperature measurement capabilities.[1][4][5][6]

-

Channel Isolation: The four thermocouple input channels are electrically isolated from the Raspberry Pi, which minimizes noise and protects the host computer.[1][4]

-

Cold Junction Compensation (CJC): Onboard high-resolution sensors provide cold junction compensation to improve measurement accuracy.[1][2][4][7]

-

Open Thermocouple Detection: The device can detect and report broken or disconnected thermocouples.[1][4][5][6]

-

Software Support: A comprehensive open-source software library is available for both Python and C/C++, allowing for easy integration into existing data acquisition and analysis workflows.[1][5]

-

Stackable Design: Up to eight MCC DAQ HATs can be stacked onto a single Raspberry Pi, enabling high-channel-count systems.[1][5][6]

Technical Specifications

The following tables summarize the key technical specifications of the this compound.

Analog Input

| Specification | Value |

| ADC Resolution | 24-bit[1][4][5][6] |

| Number of Channels | 4 differential thermocouple inputs[1][4][5][6] |

| Input Isolation | 500 Vpk withstand between input and Raspberry Pi ground[4] |

| Differential Input Voltage Range | ±78.125 mV[4] |

| Common Mode Voltage Range | 0.8 V max between any CHx+ or – input and any other input[4] |

| Absolute Maximum Input Voltage | ±25 V (power on or off)[4] |

| Differential Input Impedance | 40 MΩ[4] |

| Input Current | 83 nA[4] |

| Common Mode Rejection (fIN = 50 Hz or 60 Hz) | 100 dB[4] |

| Minimum Update Interval | 1 second[1][4][5][6] |

| Open Thermocouple Detect Response Time | 2 seconds[4] |

| Recommended Warm-up Time | 15 minutes[4] |

Thermocouple Support and Measurement Ranges

| Thermocouple Type | Measurement Range (°C) |

| J | –210 °C to 1200 °C[4] |

| K | –270 °C to 1372 °C[4] |

| R | –50 °C to 1768 °C[4] |

| S | –50 °C to 1768 °C[4] |

| T | –270 °C to 400 °C[4] |

| N | –270 °C to 1300 °C[4] |

| E | Supported[1][5][6] |

| B | Supported[1][5][6] |

Experimental Protocol: A Step-by-Step Guide

This section outlines a detailed protocol for setting up and performing temperature measurements with the this compound.

Hardware Setup

-

Install the this compound HAT:

-

Ensure the Raspberry Pi is powered off.

-

Carefully align the 40-pin GPIO connector on the this compound with the corresponding pins on the Raspberry Pi and press down firmly to secure it.

-

If stacking multiple HATs, configure the address jumpers (A0 to A2) on each board to set a unique address. The base HAT should be at address 0 (no jumper).[8]

-

-

Connect Thermocouples:

-

Connect the positive and negative leads of your thermocouples to the screw terminals corresponding to the desired channels (CH0H/CH0L to CH3H/CH3L).[8]

-

Ensure the correct polarity is observed.

-

-

Power On:

-

Connect the power supply to the Raspberry Pi. A status LED on the this compound will illuminate when power is applied.[8]

-

Software Installation and Configuration

-

Install the MCC DAQ HAT Library:

-

Open a terminal on your Raspberry Pi.

-

It is recommended to follow the official installation instructions provided by the manufacturer, which typically involve cloning a repository from GitHub and running an installation script. The library provides support for C, C++, and Python.[1]

-

-

Verify Installation:

-

The manufacturer provides utilities to list and verify the connected DAQ HATs.

-

Data Acquisition and Logging

The MCC DAQ HAT library includes example programs to help users get started. A common example is a console-based application that reads and displays the value of each thermocouple channel in a timed loop.[3][7] For more advanced applications, datalogger examples are available that acquire data, display it on a strip chart, and log it to a CSV file.[4]

Best Practices for Accurate Measurements

To ensure the highest quality data, consider the following best practices:

-

Minimize Processor Load: High CPU usage on the Raspberry Pi can increase its temperature, potentially affecting the cold junction compensation. Running a program that fully loads all four cores can raise the processor temperature above 70°C.[4][8]

-

Stable Thermal Environment: Avoid placing the setup near sources of heat or cooling that cycle on and off, as sudden environmental changes can lead to increased errors.[4][8]

-

Adequate Airflow: A steady airflow from a fan can help dissipate heat and reduce measurement errors.[1][4]

-

Stacking Order: When using multiple HATs, position the this compound farthest from the Raspberry Pi to minimize thermal interference from the Pi's processor.[1][4]

Data Acquisition Workflow

The following diagram illustrates the logical flow of data from the physical measurement to the final logged data.

Caption: Data acquisition workflow from thermocouple to data logging.

Experimental Setup and Logic

The following diagram illustrates the logical connections and decision points in a typical experimental setup.

Caption: Logical flow of a temperature measurement experiment.

References

- 1. idm-instrumentos.es [idm-instrumentos.es]

- 2. youtube.com [youtube.com]

- 3. community.element14.com [community.element14.com]

- 4. files.digilent.com [files.digilent.com]

- 5. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 6. Measuring Thermocouples | MCC 134 and Raspberry Pi | DesignSpark [rs-online.com]

- 7. digikey.com [digikey.com]

- 8. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

An In-depth Technical Guide to MCC-134 Thermocouple Input Compatibility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Measurement Computing MCC-134 thermocouple input compatibility, designed for precision temperature measurement in research, scientific, and drug development applications. The document details the device's specifications, supported thermocouple types, and best practices for achieving accurate and reliable data.

Core Specifications

The this compound is a 4-channel, 24-bit resolution thermocouple measurement HAT (Hardware Attached on Top) for Raspberry Pi. It offers isolated inputs to minimize noise and protect the Raspberry Pi in harsh electrical environments.

| Feature | Specification |

| Number of Channels | 4 isolated thermocouple inputs[1][2][3][4][5] |

| A/D Converter Resolution | 24-bit[1][2][3][4][5] |

| Update Interval | 1 second (minimum)[1][3][4][5] |

| Cold Junction Compensation | Three high-resolution CJC sensors[1][2][3] |

| Open Thermocouple Detection | Supported on all channels[1][2] |

| Supported APIs | C, C++, Python[1][6] |

Thermocouple Compatibility and Accuracy

The this compound supports a wide range of thermocouple types, each with a specific measurement range and accuracy. The type of thermocouple is software-selectable on a per-channel basis.[1][6]

| Thermocouple Type | Measurement Range (°C) |

| J | -210 to 1200 |

| K | -270 to 1372 |

| R | -50 to 1768 |

| S | -50 to 1768 |

| T | -270 to 400 |

| N | -270 to 1300 |

| E | -270 to 1000 |

| B | 0 to 1820 |

Note: The accuracy specifications provided by the manufacturer include polynomial linearization, cold-junction compensation error, and system noise. These values do not account for the inherent error of the thermocouple sensor itself.

Experimental Protocols for Accurate Measurements

Achieving the highest accuracy with the this compound requires adherence to specific experimental best practices. These protocols are designed to minimize environmental and systemic sources of error.

Environmental Control

-

Minimize Temperature Transients: Operate the this compound in a stable temperature environment. Avoid placing the device near sources of fluctuating heat or cold, as sudden changes can introduce errors.[1]

-

Ensure Steady Airflow: A consistent and gentle airflow across the device can help dissipate heat and reduce measurement errors.[1]

System Configuration

-

Reduce Raspberry Pi Processor Load: High processor load on the Raspberry Pi can increase its operating temperature, potentially affecting the accuracy of the cold junction compensation. Running programs that only load a single core can result in a cooler operating temperature compared to fully loading all cores.[1][7]

-

Optimal Stacking Placement: When using multiple stacked HATs, position the this compound furthest from the Raspberry Pi. This minimizes the thermal impact of the Raspberry Pi's processor on the this compound's sensitive analog circuitry.[1][7]

-

Warm-up Time: Allow the device to warm up for a recommended 15 minutes to ensure all components have reached a stable operating temperature.

Software and Data Acquisition

The this compound is supported by an open-source library of commands in C, C++, and Python, available on GitHub.[1][6] These libraries provide the necessary functions to configure the thermocouple type for each channel, read temperature data, and check for open thermocouple conditions.

Example Data Acquisition Workflow (Python):

-

Import Library: Import the daqhats library.

-

Open Device: Open a connection to the this compound device at its specified address.

-

Configure Channel: For each active channel, set the thermocouple type (e.g., 'J', 'K', 'T').

-

Read Temperature: In a loop, read the temperature value from each configured channel.

-

Error Handling: Implement checks for open thermocouple errors.

-

Close Device: Close the connection to the device when measurements are complete.

Visualizing the Measurement Pathway

To understand the flow of information and the critical components involved in a thermocouple measurement with the this compound, the following diagrams illustrate the key relationships and processes.

References

- 1. files.digilent.com [files.digilent.com]

- 2. digikey.com [digikey.com]

- 3. Digilent MCC 134 - 24-Bit, 4-Channel Thermocouple Measurement DAQ HAT for Raspberry Pi | TEquipment [tequipment.net]

- 4. elexp.com [elexp.com]

- 5. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 6. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 7. Measuring Thermocouples | MCC 134 and Raspberry Pi | DesignSpark [rs-online.com]

In-Depth Technical Guide: Core Features of the MCC-134 for High-Precision Temperature Measurement

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the Measurement Computing Corporation (MCC) 134 Thermocouple Measurement DAQ HAT, a device engineered for high-precision temperature monitoring in research, scientific, and drug development applications. Its core features are designed to integrate seamlessly with Raspberry Pi-based systems, offering a versatile and powerful solution for temperature data acquisition.

Core Measurement Capabilities

The MCC-134 is a 4-channel, 24-bit resolution data acquisition HAT specifically designed for thermocouple inputs.[1][2][3][4][5] It provides professional-grade accuracy, making it suitable for applications demanding reliable and precise temperature readings.[2][4][6][7][8] The device supports a wide range of thermocouple types, selectable on a per-channel basis, offering flexibility for various experimental setups.[1][3]

Key Hardware Specifications

A summary of the this compound's key hardware specifications is presented in the table below, offering a clear comparison of its capabilities.

| Feature | Specification |

| Number of Channels | 4 differential thermocouple inputs[1][3][9] |

| A/D Converter Resolution | 24-bit, Delta-Sigma[1][3] |

| Update Interval | 1 second, minimum[1][3][9] |

| Input Isolation | 500 Vpk withstand (between input and Raspberry Pi ground)[1] |

| Differential Input Voltage Range | ±78.125 mV[1] |

| Differential Input Impedance | 40 MΩ[1] |

| Input Current | 83 nA[1] |

| Common Mode Rejection Ratio (50/60 Hz) | 100 dB[1] |

| Warm-up Time | 15 minutes, minimum[1] |

Supported Thermocouples and Measurement Accuracy

The this compound supports a comprehensive range of standard thermocouple types, each with a specified temperature measurement range. The accuracy of these measurements is a critical factor in research applications. The following tables detail the supported thermocouple types and their corresponding measurement ranges and accuracy specifications.

Supported Thermocouple Types and Temperature Ranges

| Thermocouple Type | Temperature Range |

| J | –210 °C to 1200 °C[1][10][11] |

| K | –270 °C to 1372 °C[1] |

| R | –50 °C to 1768 °C[1] |

| S | –50 °C to 1768 °C[1] |

| T | –270 °C to 400 °C[1][10][11] |

| N | –270 °C to 1300 °C[1] |

| E | Not specified in search results |

| B | Not specified in search results |

Thermocouple Measurement Accuracy

Note: The stated accuracy specifications include polynomial linearization, cold-junction compensation error, and system noise. They do not account for the inherent error of the thermocouple itself. It is recommended to consult the thermocouple manufacturer for its specific accuracy.[1]

| Thermocouple Type | Temperature Range (°C) | Typical Accuracy (°C) | Maximum Accuracy (°C) |

| J | -210 to 1200 | ±0.8 | ±2.2 |

| K | -270 to 1372 | ±0.8 | ±2.2 |

| T | -270 to 400 | ±0.6 | ±1.0 |

Accuracy for other thermocouple types was not available in the provided search results.

Critical Features for Reliable Measurements

To ensure high-quality data, the this compound incorporates several key features:

-

Cold-Junction Compensation (CJC): The device is equipped with three high-resolution cold-junction compensation sensors.[2][3][9] This is crucial for accurate thermocouple readings as it compensates for the temperature at the connection terminals. The design utilizes three thermistors placed strategically to accurately track temperature changes at the cold junction.[10]

-

Open-Thermocouple Detection (OTD): The this compound can detect broken or disconnected thermocouples on all input channels.[1][2][3] This feature is vital for identifying sensor failures and ensuring data integrity, with a response time of 2 seconds.[1]

-

Input Isolation: The thermocouple inputs are electrically isolated from the Raspberry Pi.[10][12] This minimizes noise from the host computer and protects the system from harsh electrical environments.[3]

Experimental Protocol and Workflow

A typical experimental protocol for temperature measurement using the this compound involves hardware setup, software configuration, and data acquisition.

Hardware Setup

-

Mount the this compound: Securely stack the this compound HAT onto the 40-pin GPIO header of a Raspberry Pi. For multi-HAT configurations, ensure each HAT has a unique address set by the address jumpers.[10]

-

Connect Thermocouples: Connect the thermocouple probes to the screw terminals of the desired channels (CH0 to CH3).[10] Ensure correct polarity.

-

Power On: Power the Raspberry Pi. A status LED on the this compound will indicate that it is powered.[10]

Software Installation and Configuration

The this compound is supported by an open-source daqhats library for C/C++ and Python, available on GitHub.[1][5]

-

Install the Library: Follow the installation instructions provided in the library's documentation to install the necessary software on the Raspberry Pi's Raspbian/Raspberry Pi OS.

-

Configure the Channel: Within your data acquisition script, specify the thermocouple type for each channel being used. This is a software-selectable setting.[3]

Data Acquisition

-

Initialize the HAT: In your script, initialize the this compound board.

-

Read Temperature Data: Use the library functions to read the temperature from the configured channels. The data can be read in a loop for continuous monitoring.

-

Data Logging and Analysis: The acquired temperature data can then be logged to a file, displayed in real-time, or used for further analysis as required by the experiment.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of a typical temperature measurement experiment using the this compound.

Best Practices for Accurate Measurements

To achieve the highest accuracy with the this compound, consider the following recommendations:

-

Minimize Processor Load: High CPU load on the Raspberry Pi can increase its temperature, potentially affecting the cold-junction compensation. Running programs that only load a single core can result in a cooler operating temperature.[10]

-

Stable Thermal Environment: Avoid placing the setup near sources of heat or cooling that cycle, as sudden environmental temperature changes can introduce errors.[10]

-

Steady Airflow: A consistent airflow, such as from a small fan, can help dissipate heat and reduce measurement errors.[10]

-

Stacking Position: When using multiple HATs, position the this compound furthest from the Raspberry Pi, which is a significant heat source.[10][11]

-

Warm-up Time: Allow the device to warm up for at least 15 minutes before taking critical measurements to ensure thermal stability.[1]

References

- 1. files.digilent.com [files.digilent.com]

- 2. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.com]

- 3. elexp.com [elexp.com]

- 4. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi [circuitspecialists.com]

- 5. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 6. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 7. This compound Thermocouple Measurement DAQ HAT for Raspberry Pi [measurementsystems.co.uk]

- 8. firetaildaq.com.au [firetaildaq.com.au]

- 9. Digilent MCC 134 - 24-Bit, 4-Channel Thermocouple Measurement DAQ HAT for Raspberry Pi | TEquipment [tequipment.net]

- 10. Measuring Thermocouples | MCC 134 and Raspberry Pi | DesignSpark [rs-online.com]

- 11. TechTip: Measuring Thermocouples with Raspberry Pi® and the MCC 134 – Digilent Blog [digilent.com]

- 12. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

Unveiling the Precision of the MCC-134: A Technical Guide to 24-Bit Thermocouple Measurement

For researchers, scientists, and drug development professionals demanding high-accuracy temperature data, the Measurement Computing Corporation (MCC) 134 DAQ HAT for Raspberry Pi® offers a robust 24-bit resolution solution for thermocouple measurements. This technical guide delves into the core of the MCC-134's capabilities, providing a detailed examination of its specifications, operational protocols for optimal accuracy, and a visualization of its internal data processing pathway.

The this compound is engineered for precise thermal monitoring, integrating a 24-bit Delta-Sigma analog-to-digital converter (ADC) to translate minuscule thermocouple voltage changes into high-resolution digital data.[1] This high bit depth is fundamental to achieving the nuanced temperature measurements critical in sensitive research and development applications. The device supports a wide array of thermocouple types, including J, K, R, S, T, N, E, and B, offering flexibility for diverse experimental setups.[1][2][3][4][5]

Quantitative Specifications

To facilitate a clear understanding of the this compound's performance characteristics, the following tables summarize its key electrical and measurement specifications.

Table 1: Core Electrical Specifications

| Specification | Value |

| ADC Type | Delta-Sigma[1] |

| ADC Resolution | 24 bits[1][2][3][4][5] |

| Number of Channels | 4, isolated[2][3][4][5] |

| Differential Input Voltage Range | ±78.125 mV[1] |

| Common Mode Rejection (50/60 Hz) | 100 dB[1] |

| Input Impedance | 40 MΩ[1] |

| Update Interval | 1 second (minimum)[1][2][3][4][5] |

| Recommended Warm-up Time | 15 minutes[1] |

Table 2: Thermocouple Measurement Accuracy

The following table details the typical and maximum measurement error, inclusive of linearization, cold-junction compensation (CJC) error, and system noise. It is important to note that these specifications do not account for the inherent error of the thermocouple itself.

| Thermocouple Type | Temperature Range (°C) | Typical Error (°C) | Maximum Error (°C) |

| J | -210 to 1200 | ±0.5 | ±1.1 |

| K | -270 to 1372 | ±0.5 | ±1.1 |

| R | -50 to 1768 | ±1.0 | ±2.5 |

| S | -50 to 1768 | ±1.0 | ±2.5 |

| T | -270 to 400 | ±0.5 | ±1.0 |

| N | -270 to 1300 | ±0.6 | ±1.5 |

| E | -270 to 1000 | ±0.5 | ±1.0 |

| B | 250 to 1820 | ±1.0 | ±2.5 |

Note: Accuracy specifications are based on a 15-minute warm-up period and a stable thermal environment.[1]

Experimental Protocols for Maximizing Accuracy

To achieve the highest fidelity in temperature measurements, the following protocols, derived from best practices, should be observed.

-

Thermal Stability: Operate the this compound in a thermally stable environment. Avoid placing the device near fluctuating heat sources or drafts, as this can introduce errors in the cold-junction compensation.[1]

-

Warm-up Period: Allow the device to warm up for a minimum of 15 minutes before taking critical measurements to ensure all components have reached thermal equilibrium.[1]

-

Processor Load Management: When in use with a Raspberry Pi, minimize the computational load on the processor. High CPU usage can increase the temperature of the Raspberry Pi, potentially affecting the accuracy of the cold-junction compensation.

-

Stacking Configuration: If using multiple HATs, place the this compound furthest from the Raspberry Pi in the stack. This minimizes the thermal influence of the Raspberry Pi on the this compound's sensitive analog circuitry.

-

Proper Grounding and Shielding: For thermocouples attached to conductive surfaces, ensure the voltage differential between any two thermocouples remains within ±0.8 V.[1] Utilize electrically insulated thermocouples when possible to minimize noise and common-mode voltage issues.

Internal Signal Processing Pathway

The following diagram illustrates the logical flow of the signal from the thermocouple input to the final digital temperature reading. This visualization provides insight into the key stages of data acquisition and processing within the this compound.

This compound Signal Processing Workflow

Conclusion

The this compound provides a high-resolution, 24-bit data acquisition solution specifically tailored for thermocouple-based temperature measurements. By understanding its core specifications and adhering to the outlined experimental protocols, researchers and professionals can leverage this tool to capture highly accurate and reliable thermal data. The integration of a high-resolution ADC, robust isolation, and dedicated cold-junction compensation, all manageable through a comprehensive software library, makes the this compound a powerful component in any modern data acquisition system built upon the Raspberry Pi platform.

References

- 1. files.digilent.com [files.digilent.com]

- 2. digivn.com [digivn.com]

- 3. jensentools.com [jensentools.com]

- 4. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 5. Digilent MCC 134 - 24-Bit, 4-Channel Thermocouple Measurement DAQ HAT for Raspberry Pi | TEquipment [tequipment.net]

MCC-134 DAQ HAT for Raspberry Pi: A Technical Guide for Researchers

For researchers and scientists leveraging the Raspberry Pi platform for data acquisition, the Measurement Computing Corporation (MCC) 134 DAQ HAT offers a specialized and robust solution for thermocouple-based temperature measurements. This technical guide provides an in-depth overview of the MCC-134, its core functionalities, and its application in research and development, particularly within the pharmaceutical and life sciences sectors.

Core Functionality and Architecture

The this compound is a Hardware Attached on Top (HAT) module designed to seamlessly integrate with any Raspberry Pi model featuring a 40-pin GPIO connector.[1][2] At its core, the device is a 4-channel, 24-bit analog-to-digital converter (ADC) specifically engineered for thermocouple inputs.[1][3][4] This high resolution ensures precise and accurate temperature readings, a critical requirement for many scientific experiments.

A key feature of the this compound is its support for a wide range of thermocouple types, including J, K, R, S, T, N, E, and B.[3][5][6] The thermocouple type is software-selectable on a per-channel basis, offering significant flexibility for experiments with diverse temperature sensing needs.[1][3][7][8][9] To ensure measurement integrity, the thermocouple inputs are electrically isolated from the Raspberry Pi, minimizing noise and protecting the host computer from harsh electrical environments.[1][4]

The HAT incorporates three high-resolution cold-junction compensation (CJC) sensors, which are essential for accurate thermocouple readings.[1] Furthermore, it features open-thermocouple detection (OTD) to alert users to broken or disconnected probes.[1][3][5][7][8]

For expanded channel counts, up to eight MCC DAQ HATs, including the this compound and other models, can be stacked onto a single Raspberry Pi.[1][2][3][5][6][7][8][9]

Technical Specifications

The following tables summarize the key quantitative specifications of the this compound DAQ HAT, providing a clear reference for experimental design and integration.

Analog Input

| Specification | Value |

| Number of Channels | 4 differential thermocouple inputs[1][3][5][6][7][9] |

| ADC Resolution | 24-bit[1][3][4][5][6][7][8][9] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, B[3][5][6][10] |

| Update Interval | 1 second, minimum[1][3][6] |

| Isolation | Thermocouple inputs are electrically isolated from the Raspberry Pi[1][4] |

Power Consumption

| Specification | Typical | Maximum |

| 5 V Supply Current | 16 mA | 24 mA |

| 3.3 V Supply Current | 1 mA | 5 mA |

| (Source: this compound Datasheet) |

Environmental

| Specification | Value |

| Operating Temperature | 0 °C to 55 °C |

| Storage Temperature | -40 °C to 85 °C |

| Relative Humidity | 0% to 90% non-condensing |

| (Source: this compound Datasheet) |

Mechanical

| Specification | Value |

| Dimensions (L × W × H) | 65 × 56.5 × 12 mm |

| (Source: this compound Datasheet) |

Experimental Protocol: A General Methodology

While specific experimental protocols will vary based on the research application, a general methodology for utilizing the this compound in a laboratory setting is outlined below. This protocol assumes a basic familiarity with the Raspberry Pi operating system and Python programming.

Objective: To monitor and record temperature data from four thermocouple probes using the this compound DAQ HAT.

Materials:

-

Raspberry Pi (any model with a 40-pin GPIO header)

-

This compound DAQ HAT

-

Thermocouples (of a supported type)

-

Power supply for the Raspberry Pi

-

MicroSD card with Raspberry Pi OS installed

Procedure:

-

Hardware Setup:

-

Ensure the Raspberry Pi is powered off.

-

Carefully align and press the this compound onto the Raspberry Pi's GPIO header.

-

If stacking multiple HATs, configure the address jumpers on each board according to the manufacturer's documentation.

-

Connect the thermocouple probes to the screw terminals on the this compound.

-

-

Software Installation:

-

Data Acquisition Scripting (Python Example):

-

The provided daqhats Python library simplifies data acquisition.

-

A simple script would involve importing the necessary libraries, selecting the appropriate HAT address, configuring each channel with the correct thermocouple type, and then entering a loop to read and record the temperature data.

-

The library includes example programs that can be used as a starting point.[1][3][5]

-

-

Data Logging and Analysis:

-

The acquired temperature data can be written to a CSV file for easy import into data analysis software.

-

Real-time plotting of the data can be achieved using Python libraries such as Matplotlib.

-

For long-term experiments, it is advisable to implement error handling and data validation within the acquisition script.

-

Visualizing Workflows and Decision Processes

To further aid in the understanding and implementation of the this compound, the following diagrams, generated using the DOT language, illustrate key workflows and logical relationships.

References

- 1. files.digilent.com [files.digilent.com]

- 2. jensentools.com [jensentools.com]

- 3. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 4. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 5. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 6. Access to this page has been denied. [mouser.ee]

- 7. elexp.com [elexp.com]

- 8. firetaildaq.com.au [firetaildaq.com.au]

- 9. testequipment.co.nz [testequipment.co.nz]

- 10. elmark.com.pl [elmark.com.pl]

An In-depth Technical Guide to the Open Thermocouple Detection Feature of the MCC-134

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the open thermocouple detection (OTD) feature of the Measurement Computing Corporation (MCC) 134 thermocouple measurement HAT for Raspberry Pi. This document details the operational principles, software integration, and experimental verification of this critical feature, enabling users in research and development to ensure data integrity in their temperature measurement applications.

Introduction to Open Thermocouple Detection

In temperature-critical applications, such as those found in pharmaceutical manufacturing, chemical research, and biological sciences, the integrity of temperature measurements is paramount. A disconnected or broken thermocouple can lead to erroneous data, potentially compromising experimental results or manufacturing batches. The MCC-134 is equipped with an open thermocouple detection feature on all its input channels to mitigate this risk by actively monitoring the connection status of the thermocouples.[1][2][3][4][5]

Core Principles of Operation

While the specific proprietary circuit design for open thermocouple detection in the this compound is not publicly detailed, the underlying principle in most thermocouple input devices involves the use of a small bias current or pull-up/pull-down resistors. This circuitry gently pulls the input voltage to a known state when the thermocouple is disconnected.

When a thermocouple is properly connected, its low impedance allows it to overcome this small bias, and the analog-to-digital converter (ADC) reads the thermoelectric voltage. However, if the thermocouple breaks or is disconnected, the high-impedance input is pulled towards the supply rail or ground. This results in a voltage reading that is outside the normal operating range for any thermocouple type. The this compound's firmware detects this out-of-range condition and flags it as an open thermocouple.

Quantitative Specifications

The performance of the open thermocouple detection feature can be summarized by the following key parameter:

| Parameter | Value | Unit |

| Open Thermocouple Detect Response Time | 2 | seconds |

This response time indicates the duration it takes for the this compound to report an open thermocouple condition after it occurs.

Signaling Pathway and Software Integration

The open thermocouple status is communicated from the this compound hardware to the user application via the MCC DAQ HAT Library.[6] The library provides a straightforward mechanism to identify an open circuit condition.

When a temperature reading is requested from a channel with a disconnected thermocouple, the mcc134_tc_read function (in C) or the mcc134.tc_read method (in Python) will return a predefined constant, OPEN_TC_VALUE.[7][8]

The logical flow of this process can be visualized as follows:

Experimental Protocol for Verification

This section provides a detailed methodology for experimentally verifying the open thermocouple detection feature of the this compound.

Objective

To confirm that the this compound and the MCC DAQ HAT Library correctly identify and report a disconnected thermocouple.

Materials

-

Raspberry Pi (any model with a 40-pin GPIO header)

-

This compound DAQ HAT

-

A thermocouple of any supported type (e.g., K-type)

-

A computer with SSH access to the Raspberry Pi or a connected monitor, keyboard, and mouse.

-

MCC DAQ HAT Library installed on the Raspberry Pi.

Procedure

-

Hardware Setup:

-

Properly stack the this compound onto the Raspberry Pi's GPIO header.

-

Connect the thermocouple to one of the input channels (e.g., Channel 0).

-

Power on the Raspberry Pi.

-

-

Software Setup:

-

Open a terminal on the Raspberry Pi.

-

Create a new Python script (e.g., otd_test.py) and paste the following code into it. This script will continuously read the temperature from a specified channel and check for the open thermocouple value.

-

-

Execution and Observation:

-

Run the script from the terminal: python3 otd_test.py

-

Phase 1 (Connected): With the thermocouple correctly connected, observe the terminal output. It should display continuous temperature readings from the specified channel.

-

Phase 2 (Disconnected): While the script is running, carefully disconnect one of the thermocouple wires from the screw terminal.

-

Phase 3 (Observation): Observe the terminal output. Within approximately two seconds, the output should change to "Channel X: Open Thermocouple Detected".

-

Phase 4 (Reconnected): Reconnect the thermocouple wire. The output should return to displaying temperature readings.

-

Expected Results

| Condition | tc_read() Return Value | Console Output |

| Thermocouple Connected | A floating-point temperature value (e.g., 25.34) | Channel 0: 25.34 C |

| Thermocouple Disconnected | -9999.0 (OPEN_TC_VALUE) | Channel 0: Open Thermocouple Detected |

The experimental workflow is illustrated in the following diagram:

Conclusion

The open thermocouple detection feature of the this compound is a robust and essential tool for ensuring the reliability of temperature data in scientific and industrial applications. By understanding its operational principles and leveraging the MCC DAQ HAT Library, researchers and engineers can build more resilient and trustworthy data acquisition systems. The provided experimental protocol offers a clear and straightforward method for verifying this functionality, contributing to good laboratory and manufacturing practices.

References

- 1. files.digilent.com [files.digilent.com]

- 2. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 3. digikey.be [digikey.be]

- 4. elexp.com [elexp.com]

- 5. directindustry.com [directindustry.com]

- 6. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 7. C Library Reference — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 8. mccdaq.github.io [mccdaq.github.io]

A Researcher's Guide to Multi-Channel Temperature Logging with the MCC-134

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Measurement Computing MCC-134, a four-channel thermocouple HAT (Hardware Attached on Top) for Raspberry Pi. It is designed for researchers, scientists, and drug development professionals who require accurate and reliable multi-channel temperature logging for their experiments and processes. This document details the technical specifications, offers a step-by-step experimental protocol for setting up a temperature monitoring system, and provides visualizations to aid in understanding the workflow and setup.

Core Technical Specifications

The this compound is a versatile and high-precision instrument suitable for a wide range of scientific applications, from monitoring cell culture incubators to performing stability testing of pharmaceutical compounds.[1][2] Its key features include four isolated thermocouple inputs, a 24-bit A/D converter, and support for a variety of thermocouple types.[1][3][4]

| Feature | Specification |

| Number of Channels | 4 isolated thermocouple inputs[1][3][4] |

| ADC Resolution | 24-bit[1][3][4] |

| Thermocouple Types | J, K, R, S, T, N, E, and B (software selectable per channel)[1][3] |

| Update Interval | 1 second, minimum[1][3][4] |

| Cold Junction Compensation | Yes, with three high-resolution sensors[3] |

| Open Thermocouple Detection | Yes[3] |

| Raspberry Pi Compatibility | All models with a 40-pin GPIO connector[3] |

| Software Support | Open-source libraries for C/C++ and Python[1] |

| Stackability | Up to eight MCC DAQ HATs can be stacked on a single Raspberry Pi[3] |

Experimental Protocols: Multi-Channel Temperature Monitoring

This section outlines a detailed methodology for setting up and conducting a multi-channel temperature logging experiment using the this compound. This protocol is designed to be adaptable for various research applications, such as monitoring the temperature stability of laboratory incubators, refrigerators, or during chemical reactions.

System Assembly

The initial step involves the physical assembly of the data acquisition system.

Methodology:

-

Prepare the Raspberry Pi: Ensure the Raspberry Pi is powered off. If this is the first time using the Raspberry Pi, install the Raspberry Pi OS.

-

Mount the this compound: Carefully align the 40-pin GPIO header on the this compound with the corresponding pins on the Raspberry Pi and press down firmly to secure it.

-

Connect Thermocouples: Connect your chosen thermocouples to the screw terminals on the this compound. Each channel has a high (+) and low (-) terminal. Ensure the polarity is correct.

-

Power Up: Connect the power supply to the Raspberry Pi to boot the system.

Software Installation and Configuration

With the hardware assembled, the next step is to install the necessary software to communicate with the this compound.

Methodology:

-

Open a Terminal: Access the command line of your Raspberry Pi.

-

Install the MCC DAQ HAT Library: Follow the official documentation to download and install the C/C++ and Python libraries from GitHub. This library provides the necessary functions to interact with the this compound.

-

Enable I2C and SPI Interfaces: Use the raspi-config utility to enable the I2C and SPI interfaces, which are required for communication with the HAT.

Data Acquisition and Logging

This part of the protocol involves writing a script to read temperature data from the thermocouples and log it to a file.

Methodology:

-

Create a Python Script: Write a Python script using the installed MCC DAQ HAT library to:

-

Initialize the this compound board.

-

Configure each thermocouple channel with the correct thermocouple type.

-

Create a loop to read the temperature from each channel at a defined interval (e.g., every 5 seconds).

-

Append the timestamp and temperature readings for each channel to a CSV (Comma Separated Values) file.

-

-

Run the Script: Execute the Python script from the terminal to begin logging data.

Expanding Channels with Stacked MCC-134s

For experiments requiring more than four temperature channels, multiple this compound HATs can be stacked. Up to eight MCC DAQ HATs can be stacked on a single Raspberry Pi, providing a high-channel-count data logging solution.[3]

Methodology for Stacked Configuration:

-

Set Unique Addresses: Before stacking, each this compound HAT must be configured with a unique address using the onboard jumpers.

-

Physical Stacking: Stack the this compound HATs on top of each other, ensuring a secure connection between the headers.

-

Modify Data Acquisition Script: In your Python script, you will need to address each this compound board by its unique address to read data from its respective channels. The MCC DAQ HAT library provides functions to select and read from specific boards in the stack.

Best Practices for Accurate Measurements

To ensure the highest quality data, consider the following best practices when using the this compound in a research environment:

-

Minimize Thermal Gradients: The accuracy of thermocouple measurements can be affected by temperature gradients across the this compound board.[5] It is recommended to allow the system to warm up for at least 15 minutes before starting critical measurements.

-

Reduce Raspberry Pi CPU Load: High CPU load on the Raspberry Pi can generate heat and affect the cold junction compensation accuracy.[5]

-

Ensure Proper Airflow: Good air circulation around the this compound can help to dissipate heat and improve measurement stability.

-

Placement in a Stack: When stacking multiple HATs, it is advisable to place the this compound furthest from the Raspberry Pi to minimize heat interference from the processor.[5]

By following the protocols and best practices outlined in this guide, researchers, scientists, and drug development professionals can effectively leverage the this compound for precise and reliable multi-channel temperature logging in their critical applications.

References

- 1. elexp.com [elexp.com]

- 2. researchgate.net [researchgate.net]

- 3. files.digilent.com [files.digilent.com]

- 4. Digilent MCC 134 - 24-Bit, 4-Channel Thermocouple Measurement DAQ HAT for Raspberry Pi | TEquipment [tequipment.net]

- 5. TechTip: Measuring Thermocouples with Raspberry Pi® and the MCC 134 – Digilent Blog [digilent.com]

Methodological & Application

Application Note: High-Precision Temperature Monitoring in Experimental Setups Using the MCC-134 and Raspberry Pi

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for setting up and utilizing the Measurement Computing Corporation (MCC) 134 thermocouple measurement HAT with a Raspberry Pi. This combination offers a powerful and cost-effective solution for precise temperature monitoring in a variety of laboratory and research applications, including cell culture incubation, chemical reaction monitoring, and equipment temperature validation.

Introduction

The MCC-134 is a 4-channel thermocouple input board featuring a 24-bit A/D converter, designed for high-accuracy temperature measurements.[1][2][3][4][5][6][7] When paired with a Raspberry Pi, it provides a flexible and network-accessible data acquisition system. This application note details the hardware and software setup, provides a protocol for data acquisition, and offers best practices to ensure measurement accuracy.

Quantitative Data Summary

The this compound supports a wide range of thermocouple types, each with a specific temperature range and associated error margins. The following table summarizes the key specifications of the device.

| Specification | Value |

| Number of Channels | 4 differential thermocouple inputs[1][2][3][4][5][6][8] |

| ADC Resolution | 24-bit[1][2][3][4][5][6][7][8] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, B (software selectable per channel)[1][2][4][6][8] |

| Update Interval | 1 second (minimum)[2][3][4][6][8] |

| Cold Junction Compensation | Yes, with three high-resolution sensors[2][8] |

| Open Thermocouple Detection | Yes[1][2][3][4][5][7][8] |

| Isolation | Thermocouple inputs are electrically isolated from the Raspberry Pi[1][8] |

Experimental Protocols

This section outlines the detailed methodology for setting up the this compound with a Raspberry Pi and acquiring temperature data.

Hardware Setup

Materials:

-

Raspberry Pi (models with a 40-pin GPIO header are compatible)[9]

-

Standoffs, screws, and nuts (included with the this compound)[3][5]

-

2x20 receptacle with extended leads (included with the this compound)[10][11]

-

Thermocouples (appropriate type for the experiment)

-

Power supply for the Raspberry Pi

Protocol:

-

Power Off: Ensure the Raspberry Pi is completely powered off and disconnected from the power supply.[9][10][11][12]

-

Install Standoffs: Secure the four standoffs to the Raspberry Pi's mounting holes using the provided nuts.[10][11]

-

Install GPIO Connector: Carefully press the female end of the 2x20 receptacle onto the Raspberry Pi's 40-pin GPIO header.[10][11]

-

Mount the HAT: Align the this compound with the standoffs and the extended pins of the GPIO connector. Gently press the HAT down until it is seated on the standoffs. Secure the HAT with the provided screws.[10][11]

-

Connect Thermocouples: Connect the thermocouple wires to the screw terminals on the this compound. Ensure the polarity (+ and -) is correct. The terminals are labeled CH0H/CH0L through CH3H/CH3L.[1]

-

Power On: Connect the power supply to the Raspberry Pi. The status LED on the this compound should illuminate.[1]

Software Installation and Configuration

Prerequisites:

-

Raspberry Pi OS installed and configured.

-

Internet connectivity on the Raspberry Pi.

Protocol:

-

Open Terminal: Access the command line interface of your Raspberry Pi.

-

Update System Packages: It is good practice to update the package lists and installed packages.[9][12]

-

Install Git: If not already installed, install the Git version control system.[9][12]

-

Clone the MCC DAQ HAT Library: Download the library from the official GitHub repository.[9][12]

-

Install the Library: Navigate into the downloaded directory and run the installation script.[12]

-

Install the Python Wrapper: To use the library with Python, install the daqhats package using pip.[12]

-

Verify Installation: List the detected DAQ HATs to confirm the system recognizes the this compound.

Data Acquisition Protocol (Python)

This protocol provides a basic Python script to read and display temperature data from a single thermocouple channel.

Protocol:

-

Create a Python Script: Open a text editor and create a new file named read_temperature.py.

-

Add the following code to the script:

-

Run the Script: Execute the script from the terminal.

Best Practices for Accurate Measurements

To ensure the highest quality data, consider the following recommendations:

-

Minimize Processor Load: High CPU usage on the Raspberry Pi can increase its temperature, potentially affecting the cold junction compensation accuracy.[1][13][14][15]

-

Stable Thermal Environment: Avoid placing the setup near sources of fluctuating temperatures.[1][13][14][15]

-

Ensure Airflow: A steady, gentle airflow can help dissipate heat from the Raspberry Pi and this compound.[1][13][14][15]

-

Stacking Order: When using multiple HATs, place the this compound farthest from the Raspberry Pi to minimize thermal influence from the processor.[1][8][13][14][15]

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of setting up and running an experiment with the this compound and Raspberry Pi.

This diagram outlines the key stages of an experiment, from the initial setup of the hardware and software to the final analysis of the acquired temperature data. Each stage involves specific steps that are crucial for obtaining reliable and accurate results.

References

- 1. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 2. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 3. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 4. testequipment.co.nz [testequipment.co.nz]

- 5. elexp.com [elexp.com]

- 6. This compound Thermocouple Measurement DAQ HAT for Raspberry Pi [measurementsystems.co.uk]

- 7. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.com]

- 8. files.digilent.com [files.digilent.com]

- 9. GitHub - mccdaq/daqhats: MCC DAQ HAT Library for Raspberry Pi [github.com]

- 10. Installing the DAQ HAT board — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 11. static6.arrow.com [static6.arrow.com]

- 12. Installing and Using the Library — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 13. Measuring Thermocouples | MCC 134 and Raspberry Pi | DesignSpark [rs-online.com]

- 14. TechTip: Measuring Thermocouples with Raspberry Pi® and the MCC 134 – Digilent Blog [digilent.com]

- 15. daqhats/docsource/overview_mcc134.inc at master · mccdaq/daqhats · GitHub [github.com]

Application Notes and Protocols for the MCC-134 Python Library

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a detailed guide for utilizing the MCC-134 thermocouple measurement HAT with its Python library for precise temperature data acquisition in a laboratory setting. The protocols outlined are designed to be adaptable for a variety of research applications, including cell culture monitoring, enzyme kinetics, and chemical reaction analysis.

Introduction to the this compound

The Measurement Computing Corporation (MCC) 134 is a 4-channel thermocouple input HAT (Hardware Attached on Top) designed for the Raspberry Pi.[1][2][3] It features a 24-bit A/D converter, enabling high-resolution temperature measurements.[4][5][6] The device supports various thermocouple types (J, K, R, S, T, N, E, and B) and includes cold-junction compensation to ensure accuracy.[2][4][5] The inputs are electrically isolated to minimize noise and protect the Raspberry Pi in harsh environments.[1][2] An open-source Python library, daqhats, provides a high-level API for interacting with the this compound.[2][4][5][7]

Key Features and Specifications

A summary of the this compound's key hardware specifications is presented below.

| Feature | Specification |

| Number of Channels | 4 isolated thermocouple inputs[2][5][6] |

| A/D Converter Resolution | 24-bit[4][5][6] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, B[4][5] |

| Update Interval | 1 second, minimum[2][4][5] |

| Cold Junction Compensation | Yes[2][4][5] |

| Open Thermocouple Detection | Yes[2][4] |

| Host Interface | Raspberry Pi 40-pin GPIO[1][7] |

Experimental Protocol: Real-time Temperature Monitoring of a Bioreactor

This protocol details the setup and execution of an experiment to monitor the temperature of a small-scale bioreactor, a common task in drug development and life science research.

Materials

-

Raspberry Pi (Model 3B+ or newer recommended)

-

This compound DAQ HAT

-

Type K Thermocouple

-

Small-scale bioreactor

-

Power supply for Raspberry Pi

-

Computer with Python 3 and SSH client

Experimental Workflow

The following diagram illustrates the overall workflow for setting up the hardware and software to acquire temperature data.

Step-by-Step Procedure

-

Hardware Assembly:

-

Ensure the Raspberry Pi is powered off.

-

Carefully align the 40-pin connector of the this compound with the GPIO pins on the Raspberry Pi and press down firmly to seat the HAT.

-

Connect the Type K thermocouple to the screw terminals for channel 0 on the this compound. Pay attention to the polarity of the thermocouple wires.

-

Power on the Raspberry Pi.

-

-

Software Installation:

-

Connect to your Raspberry Pi via SSH.

-

Update your package list: sudo apt-get update

-

Install the daqhats Python library using pip: sudo pip3 install daqhats[7]

-

-

Python Script for Data Acquisition:

-

Create a new Python file (e.g., bioreactor_monitoring.py).

-

Use the following code to read and print the temperature from channel 0.

-

-

Data Logging:

-

To log the data to a CSV file, you can modify the Python script to write the timestamp and temperature reading to a file in each iteration of the loop.

-

Data Presentation and Analysis

The acquired data can be easily imported into data analysis software for visualization and further processing. The following table shows an example of the logged data.

| Timestamp | Temperature (°C) |

| 2025-12-14 19:54:30 | 37.02 |

| 2025-12-14 19:54:31 | 37.05 |

| 2025-12-14 19:54:32 | 37.03 |

| 2025-12-14 19:54:33 | 37.06 |

| ... | ... |

Signaling Pathway Visualization (Hypothetical)

In drug development, understanding how a compound affects cellular signaling pathways is crucial. Data acquired from experiments, such as thermal shift assays where protein stability is measured as a function of temperature, can provide insights into drug-target engagement. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Logical Relationship: Data Acquisition and Control Loop

The this compound can be integrated into a control system, for example, to maintain a constant temperature in a reaction vessel. The following diagram illustrates the logical flow of such a system.

Conclusion

The this compound, in conjunction with its Python library, offers a powerful and accessible platform for high-precision temperature data acquisition in research and development environments. The provided protocols and examples serve as a starting point for integrating this tool into a wide range of scientific applications. The open-source nature of the software allows for extensive customization to meet specific experimental needs.[2][4][7]

References

- 1. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 2. idm-instrumentos.es [idm-instrumentos.es]

- 3. directindustry.com [directindustry.com]

- 4. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 5. MCC134 Thermocouple Measurement DAQ HAT - Digilent | DigiKey [digikey.co.uk]

- 6. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 7. GitHub - mccdaq/daqhats: MCC DAQ HAT Library for Raspberry Pi [github.com]

Application Note: High-Precision Temperature Monitoring with MCC-134 and C/C++ for Scientific Applications

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the MCC-134 Thermocouple Measurement HAT with C/C++ for high-precision temperature monitoring. The document details the hardware specifications, experimental setup, and a step-by-step protocol for data acquisition and logging. A complete C/C++ code example is provided, along with visualizations of the workflow and key signaling pathways, to facilitate seamless integration of the this compound into laboratory and research environments.

Introduction

Accurate and reliable temperature monitoring is a cornerstone of a vast array of scientific research, including cellular biology, enzymology, and pharmaceutical stability testing. The Measurement Computing Corporation (MCC) 134 is a 4-channel thermocouple input HAT (Hardware Attached on Top) for Raspberry Pi, offering a high-resolution 24-bit analog-to-digital converter (ADC) for precise temperature measurements.[1][2] Its support for various thermocouple types and direct integration with the Raspberry Pi platform makes it a versatile and cost-effective solution for laboratory data acquisition. This application note will guide users through the process of setting up the this compound and developing a robust C/C++ application for temperature monitoring and data logging.

This compound Hardware Specifications

A clear understanding of the this compound's capabilities is crucial for designing effective experiments. The following table summarizes the key quantitative specifications of the device.

| Feature | Specification |

| Number of Channels | 4 isolated thermocouple inputs[1][2] |

| ADC Resolution | 24-bit[1][2] |

| Supported Thermocouple Types | J, K, R, S, T, N, E, and B[1][2] |

| Update Interval | 1 second, minimum[2] |

| Cold Junction Compensation | Onboard sensor for cold junction compensation[3] |

| Open Thermocouple Detection | Supported[3] |

| Isolation | Thermocouple inputs are electrically isolated from the Raspberry Pi[3] |

Experimental Setup

A robust experimental setup is paramount for acquiring accurate and reproducible temperature data. This section outlines the necessary hardware and software components and provides a visual representation of the experimental workflow.

Required Materials

-

This compound DAQ HAT

-

Raspberry Pi (Model 3B+ or later recommended)

-

MicroSD card (16GB or larger) with Raspberry Pi OS installed

-

Thermocouples (of a supported type, appropriate for the experimental temperature range)

-

5V Power Supply for Raspberry Pi

-

Computer for remote access (via SSH or VNC)

Software Installation

Before proceeding with the experimental protocol, ensure the MCC DAQ HAT library is installed on your Raspberry Pi. This can be accomplished by following the instructions on the official MCC GitHub repository. The library provides the necessary C/C++ headers and shared objects for interacting with the this compound.

Experimental Workflow

The following diagram illustrates the logical flow of the temperature monitoring experiment, from hardware setup to data analysis.

Experimental Protocol

This protocol provides a detailed methodology for acquiring and logging temperature data from the this compound using a C/C++ application.

Hardware Connection

-

Mount the this compound: Carefully align the 40-pin GPIO header of the this compound with the corresponding pins on the Raspberry Pi and press down firmly to secure the HAT.

-

Connect Thermocouples: Connect the thermocouple probes to the screw terminals on the this compound. Ensure the polarity (+ and -) is correct.

-

Power Up: Connect the power supply to the Raspberry Pi.

C/C++ Data Acquisition and Logging

The core of the temperature monitoring system is a C/C++ application that interfaces with the MCC DAQ HAT library. The following sections detail the key functions and provide a complete code example.

The daqhats C library provides a set of functions to control and read data from the this compound. The primary functions used in this application are:

| Function | Description |

| mcc134_open(uint8_t address) | Opens a connection to the this compound device at the specified address. |

| mcc134_close(uint8_t address) | Closes the connection to the this compound device. |

| mcc134_tc_type_write(uint8_t address, uint8_t channel, uint8_t type) | Configures the thermocouple type for a specific channel. |

| mcc134_t_in_read(uint8_t address, uint8_t channel, double* value) | Reads the temperature value from the specified channel. |

The interaction between the C/C++ application and the this compound hardware can be visualized as a signaling pathway.

This example program initializes the this compound, configures the thermocouple types for all four channels, reads the temperature from each channel in a loop, and logs the data with a timestamp to a CSV file.

To compile and run this example:

-

Save the code as temperature_logger.cpp.

-

Compile the code using g++:

-

Run the executable:

Data Presentation and Analysis

The temperature_logger application will generate a temperature_log.csv file in the same directory. This file can be easily imported into any spreadsheet software or data analysis tool (e.g., Microsoft Excel, Origin, or Python with pandas) for further analysis and visualization.

Example CSV Output:

Conclusion

The this compound, when paired with a Raspberry Pi and the daqhats C/C++ library, provides a powerful and accessible platform for high-precision temperature monitoring in scientific and research settings. This application note has demonstrated the straightforward process of setting up the hardware, developing a data logging application, and visualizing the experimental workflow. By following the provided protocols and code examples, researchers can efficiently integrate this technology into their experiments, leading to accurate and reliable temperature data collection.

References

Application Notes and Protocols for Integrating the MCC-134 into a Laboratory Data Logging System

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for integrating the Measurement Computing Corporation (MCC) 134 Thermocouple Measurement HAT with a laboratory data logging system. The protocols outlined herein are designed to ensure accurate and reliable temperature monitoring for a variety of research and development applications.

Introduction to the MCC-134

The this compound is a four-channel thermocouple measurement HAT (Hardware Attached on Top) designed for use with a Raspberry Pi.[1][2][3][4] It provides high-resolution, 24-bit analog-to-digital conversion for precise temperature measurements from a wide range of thermocouple types (J, K, R, S, T, N, E, and B).[1][2][5] Key features include isolated thermocouple inputs to minimize noise and protect from harsh electrical environments, and open-thermocouple detection.[1][2][6] The this compound is supported by open-source libraries in C/C++ and Python, facilitating its integration into custom data acquisition and logging software.[1][5][6]

Integrating the this compound into a centralized Laboratory Information Management System (LIMS) or a dedicated data logging system offers significant advantages, including:

-

Improved Data Integrity: Automating data capture eliminates manual transcription errors.[7][8][9]

-

Enhanced Efficiency: Real-time data availability streamlines experimental monitoring and analysis.[7][8][9]

-

Regulatory Compliance: A complete and traceable audit trail of experimental parameters supports adherence to standards like Good Laboratory Practice (GLP) and ISO 17025.[7][10]

System Requirements and Setup

Hardware:

-

This compound Thermocouple Measurement HAT

-

Raspberry Pi (A+, B+, 2, 3, or later model with a 40-pin GPIO header)[1][2]

-

Thermocouples (Type J, K, T, etc., as required by the experiment)

-

Power supply for the Raspberry Pi

-

Ethernet cable or Wi-Fi dongle for network connectivity

Software:

-

Raspbian/Raspberry Pi OS on the Raspberry Pi

-

MCC DAQ HAT Library (downloadable from GitHub)[6]

-

Python 3 or C/C++ compiler

-

Laboratory Information Management System (LIMS) or data logging software with a file-based import or API integration capability.

Initial Hardware Setup:

-

Ensure the Raspberry Pi is powered off.

-

Carefully align the 40-pin GPIO connector on the this compound with the corresponding pins on the Raspberry Pi and press down firmly to connect.

-

Secure the HAT to the Raspberry Pi using the provided standoffs and screws.

-

Connect the thermocouples to the screw terminals on the this compound, ensuring correct polarity.

-

Power on the Raspberry Pi.

Data Logging System Integration Workflow

The following diagram illustrates the general workflow for integrating the this compound into a laboratory data logging system. This workflow can be adapted for various LIMS or custom data logging solutions.

This compound to LIMS Data Flow Diagram

Experimental Protocols

The following are example protocols for common laboratory applications where the this compound can be utilized for precise temperature logging.

Protocol: Monitoring Cell Culture Incubator Temperature

Objective: To continuously monitor and log the internal temperature of a cell culture incubator to ensure optimal cell growth conditions and detect any temperature deviations.

Materials:

-

This compound integrated with a Raspberry Pi

-

K-type thermocouple with a Teflon-coated probe

-

Cell culture incubator

-

Data logging software configured to receive data from the Raspberry Pi

Methodology:

-

Thermocouple Placement:

-

Carefully feed the thermocouple probe through a port at the back of the incubator.

-

Position the tip of the thermocouple in the center of the incubator, away from the door and any direct heating elements.

-

Ensure the probe does not interfere with the normal operation of the incubator or any cell culture vessels.

-

-

Data Acquisition Script:

-

Utilize the provided Python example from the MCC DAQ HAT Library to read temperature data from the corresponding channel.

-

Modify the script to:

-

Log data at a specified interval (e.g., every 1 minute).

-

Include a timestamp for each reading.

-

Write the data to a comma-separated value (CSV) file.

-

Implement error handling for open-thermocouple detection.

-

-

-

Data Logging and Alarms:

-

Configure the data logging software to automatically import the CSV file from the Raspberry Pi over the network.

-

Set up alarm thresholds within the data logging software (e.g., ±0.5°C from the setpoint) to trigger email or SMS notifications in case of temperature fluctuations.

-

-

Data Review:

-

Regularly review the logged temperature data to ensure the incubator is maintaining a stable environment.

-

Analyze temperature trends over time to identify any potential issues with the incubator's performance.

-

Protocol: Temperature Profiling of a Chemical Reaction

Objective: To accurately record the temperature profile of a chemical reaction to understand its kinetics and ensure it proceeds under controlled thermal conditions.

Materials:

-

This compound integrated with a Raspberry Pi

-

J-type or K-type thermocouple with a chemically resistant probe

-

Reaction vessel (e.g., round-bottom flask)

-

Heating/cooling bath or mantle

-

Stir plate and stir bar

-

Data logging software

Methodology:

-

Thermocouple Placement:

-

Insert the thermocouple probe into the reaction vessel, ensuring the tip is submerged in the reaction mixture but does not touch the sides or bottom of the vessel.

-

If using a multi-neck flask, use a dedicated port for the thermocouple.

-

-

Data Acquisition Script:

-

Use a Python or C++ script to acquire temperature readings from the this compound at a high frequency (e.g., every 1-5 seconds) to capture rapid temperature changes.

-

The script should log the timestamp, reaction time point, and temperature to a CSV file.

-

-

Experimental Execution:

-

Start the data logging script simultaneously with the initiation of the chemical reaction (e.g., addition of a reagent).

-

Allow the reaction to proceed to completion while the this compound continuously logs the temperature.

-

-

Data Analysis:

-

Import the logged data into a data analysis software (e.g., Origin, MATLAB, or Python with Matplotlib).

-

Plot the temperature as a function of time to visualize the reaction profile.

-

Correlate temperature changes with key events in the reaction (e.g., exotherms, endotherms, phase changes).

-

Data Presentation

Quantitative data from experiments should be summarized in a clear and structured format. Below are example tables for the protocols described above.

Table 1: Cell Culture Incubator Temperature Log

| Date | Timestamp | Incubator ID | Setpoint (°C) | Measured Temp (°C) | Deviation (°C) | Notes |

| 2025-12-15 | 09:00:00 | INC-01 | 37.0 | 37.1 | +0.1 | Stable |

| 2025-12-15 | 09:01:00 | INC-01 | 37.0 | 37.0 | 0.0 | Stable |

| 2025-12-15 | 09:02:00 | INC-01 | 37.0 | 36.9 | -0.1 | Stable |

| ... | ... | ... | ... | ... | ... | ... |

Table 2: Chemical Reaction Temperature Profile

| Reaction ID | Time (s) | Reagent Added | Temperature (°C) | Observations |

| RXN-101 | 0 | Reagent A | 22.5 | Initiation |

| RXN-101 | 5 | - | 25.8 | Exotherm |

| RXN-101 | 10 | - | 29.1 | Peak exotherm |

| ... | ... | ... | ... | ... |

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow utilizing the this compound for data logging.

General Experimental Workflow with this compound

Best Practices for Accurate Measurements

To ensure the highest accuracy when using the this compound, consider the following best practices:

-

Minimize Thermal Gradients: The Raspberry Pi itself can be a significant heat source. When stacking multiple HATs, place the this compound farthest from the Raspberry Pi to improve accuracy.[1][11][12][13]

-

Provide Stable Airflow: A steady, gentle airflow can help dissipate heat and reduce measurement errors.[1][11][13][14]

-

Reduce Processor Load: High CPU usage on the Raspberry Pi can increase its temperature. Minimize the processing load during sensitive measurements.[11][13][14]

-

Avoid Environmental Temperature Swings: Place the experimental setup away from sources of fluctuating temperatures, such as vents or direct sunlight.[11][12][13][14]

References

- 1. files.digilent.com [files.digilent.com]

- 2. This compound Thermocouple Measurement DAQ HAT for Raspberry Pi [measurementsystems.co.uk]

- 3. jensentools.com [jensentools.com]

- 4. Q134R: Small chemical compound with NFAT inhibitory properties improves behavioral performance and synapse function in mouse models of amyloid pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCC 134 -DAQ-HAT MCC - 4 Thermocouple inputs for Raspberry Pi® [acquisys.fr]

- 6. MCC 134: Thermocouple Measurement DAQ HAT for Raspberry Pi® - Digilent [digilent.com]

- 7. skillbee.co.in [skillbee.co.in]

- 8. How to Integrate Lab Instruments with a LIMS: Benefits, Best Practices, and Tools | QBench Cloud-Based LIMS [qbench.com]

- 9. limsey.com [limsey.com]

- 10. A 10-Step Guide to LIMS Integration: Digitalize Your Lab in 30 Days [1lims.com]

- 11. Digilent MCC 134 - 24-Bit, 4-Channel Thermocouple Measurement DAQ HAT for Raspberry Pi | TEquipment [tequipment.net]

- 12. Hardware Overview — MCC DAQ HAT Library 1.5.0 documentation [mccdaq.github.io]

- 13. TechTip: Measuring Thermocouples with Raspberry Pi® and the MCC 134 – Digilent Blog [digilent.com]

- 14. Measuring Thermocouples | MCC 134 and Raspberry Pi | DesignSpark [rs-online.com]

Application Notes and Protocols for Real-Time Temperature Plotting with MCC-134 and Python

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a comprehensive guide for acquiring and visualizing real-time temperature data using the Measurement Computing Corporation (MCC) 134 Thermocouple Measurement HAT with a Raspberry Pi and Python. This setup is ideal for various laboratory and research applications, including monitoring chemical reactions, biological incubators, and environmental chambers, where precise and continuous temperature logging is crucial. The MCC-134 is a 4-channel thermocouple input module that offers high-resolution 24-bit analog-to-digital conversion for accurate temperature measurements.[1][2][3] By leveraging the power and simplicity of Python, researchers can create robust and customizable real-time data acquisition and visualization systems.

System Components and Specifications

A successful implementation of this real-time temperature monitoring system requires the following hardware and software components.

Hardware

| Component | Description | Key Specifications |

| This compound DAQ HAT | A 4-channel isolated thermocouple measurement HAT for Raspberry Pi.[1][2][4] | - 4 isolated thermocouple inputs[1][2][4]- 24-bit A/D converter[1][2][4]- Supports J, K, R, S, T, N, E, and B thermocouple types[1][2][4]- Minimum 1-second update interval[1][2][4]- Cold-junction compensation[1][2][4] |

| Raspberry Pi | A single-board computer to which the this compound is attached. | Recommended: Raspberry Pi 3B+ or newer for optimal performance. |

| Thermocouples | Temperature sensors that connect to the this compound. | Type should be selected based on the required temperature range and accuracy. |

| Power Supply | A stable power supply for the Raspberry Pi. | 5V, 2.5A minimum recommended. |

| microSD Card | For the Raspberry Pi's operating system and data logging. | 16GB or higher, Class 10 or better. |

Software

| Component | Description | Key Features |

| Raspberry Pi OS | The official operating system for the Raspberry Pi. | A Debian-based Linux distribution. |

| Python 3 | The programming language used for data acquisition and plotting. | Pre-installed on recent versions of Raspberry Pi OS. |

| MCC DAQ HAT Library | An open-source library providing a Python API for the this compound.[5][6] | - C/C++ and Python support[1][4][5]- Allows for configuration and data reading from MCC DAQ HATs[5][6] |

| Matplotlib | A widely-used Python library for creating static, animated, and interactive visualizations.[7][8] | - Supports a wide variety of plot types[7][8]- Integrates well with NumPy for numerical operations[7] |

| NumPy | A fundamental package for scientific computing with Python. | Provides support for large, multi-dimensional arrays and matrices. |

Experimental Protocols